molecular formula C19H18O4S B12515147 (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate

Katalognummer: B12515147
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: XWFXQVZTYXOHPH-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a thioester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with a suitable thioester precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its thioester group, in particular, distinguishes it from other similar compounds and contributes to its diverse range of applications .

Eigenschaften

Molekularformel

C19H18O4S

Molekulargewicht

342.4 g/mol

IUPAC-Name

S-methyl (E)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C19H18O4S/c1-22-18-12-14(8-10-16(20)19(21)24-2)9-11-17(18)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b10-8+

InChI-Schlüssel

XWFXQVZTYXOHPH-CSKARUKUSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C(=O)SC)OCC2=CC=CC=C2

Kanonische SMILES

COC1=C(C=CC(=C1)C=CC(=O)C(=O)SC)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.